TCO-PEG1-amido maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

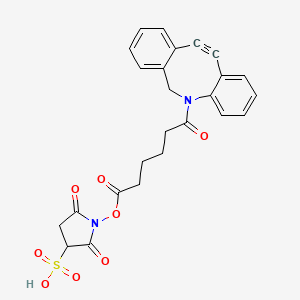

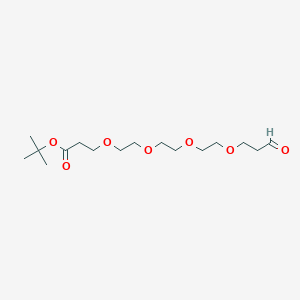

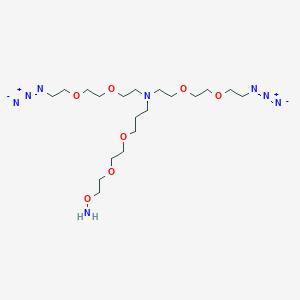

TCO-PEG1-amido maleimide is a chemical compound with the molecular formula C20H29N3O6 and a molecular weight of 407.46 g/mol . It is a polyethylene glycol (PEG) linker that combines a trans-cyclooctene (TCO) moiety with a maleimide group. This compound is widely used in bioconjugation and click chemistry due to its ability to efficiently react with thiol groups to form stable thioether bonds .

Méthodes De Préparation

The synthesis of TCO-PEG1-amido maleimide typically involves the conjugation of a TCO moiety with a PEG linker and a maleimide group. One common method is the one-pot thiol-amine bioconjugation to maleimides, which allows for simultaneous stabilization and dual functionalization . This method involves the consecutive conjugation of a thiol and an amine to dibromomaleimides, generating aminothiomaleimides efficiently . The reaction conditions usually include mild pH (6.5 to 7.5) and ambient temperature to ensure high yields and stability of the product .

Analyse Des Réactions Chimiques

TCO-PEG1-amido maleimide undergoes several types of chemical reactions, primarily involving its maleimide group. The most common reactions include:

Thiol-Maleimide Conjugation: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds. This reaction is highly efficient and occurs under mild conditions (pH 6.5 to 7.5).

Dual Functionalization: The compound can be functionalized with both thiol and amine groups, allowing for the generation of stabilised trifunctional conjugates.

Applications De Recherche Scientifique

TCO-PEG1-amido maleimide has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of TCO-PEG1-amido maleimide involves the specific reaction of its maleimide group with thiol groups to form stable thioether bonds . This reaction is facilitated by the electrophilic nature of the maleimide group, which efficiently reacts with nucleophilic thiol groups. The PEG spacer arm enhances the solubility and stability of the compound in aqueous buffers, reducing nonspecific interactions . The TCO moiety allows for further functionalization through click chemistry reactions .

Comparaison Avec Des Composés Similaires

TCO-PEG1-amido maleimide can be compared with other similar compounds, such as:

TCO-PEG2-amido maleimide: Similar in structure but with a longer PEG linker, providing increased solubility and flexibility.

TCO-PEG3-amido maleimide: Features an even longer PEG linker, further enhancing solubility and reducing steric hindrance.

Sulfo TCO-Maleimide: Contains a sulfonate group, improving water solubility and reducing nonspecific binding.

These compounds share similar functionalities but differ in their PEG linker lengths and additional functional groups, which can be selected based on specific research needs and applications .

Propriétés

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O6/c24-17(10-13-23-18(25)8-9-19(23)26)21-11-14-28-15-12-22-20(27)29-16-6-4-2-1-3-5-7-16/h1-2,8-9,16H,3-7,10-15H2,(H,21,24)(H,22,27)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJXDEVUUGCTMI-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide](/img/structure/B8114004.png)

![(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate](/img/structure/B8114011.png)

![(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114043.png)

![1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione](/img/structure/B8114082.png)